molecular formula C10H10Cl2N2O4 B14593275 Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate CAS No. 61511-76-0

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate

Cat. No.: B14593275
CAS No.: 61511-76-0
M. Wt: 293.10 g/mol
InChI Key: BNULBDRDJVXIOO-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production, and the final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dimethylphenoxy)acetyl]hydrazinecarboxylate
  • Methyl 2-[(4-chlorophenoxy)acetyl]hydrazinecarboxylate
  • Methyl 2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxylate

Uniqueness

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61511-76-0

Molecular Formula

C10H10Cl2N2O4

Molecular Weight

293.10 g/mol

IUPAC Name

methyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate

InChI

InChI=1S/C10H10Cl2N2O4/c1-17-10(16)14-13-9(15)5-18-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,15)(H,14,16)

InChI Key

BNULBDRDJVXIOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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